molecular formula C10H8N2O4 B3050626 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]- CAS No. 27406-37-7

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-

Cat. No. B3050626
CAS RN: 27406-37-7
M. Wt: 220.18 g/mol
InChI Key: IHXRUBWAIYFCFU-UHFFFAOYSA-N
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Description

The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-” is a derivative of pyrimidine, a class of organic compounds with a wide range of bioactivities . The core of dihydropyrimidine can be constructed from a C–C–C and N–C–N scaffold, which may be formed by a Biginelli reaction or cyclocondensation between an enone and urea or its analog .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction. The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . Another method for synthesis of similar compounds involves the click reaction .


Molecular Structure Analysis

The molecular structure of dihydropyrimidine from a Biginelli product has a close resemblance to Hantsch 1,4-dihydropyridine, both being aza-analogues of nifedipine, which is well known as a calcium channel modulator .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation and Michael addition . Other reactions that can be used to synthesize similar compounds include the click reaction .

Future Directions

The future directions for research on this compound could include further exploration of its bioactivities and potential applications in medicine, given the wide range of bioactivities exhibited by dihydropyrimidine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

properties

IUPAC Name

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXRUBWAIYFCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367673
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-

CAS RN

27406-37-7
Record name 5-[(5-Methyl-2-furanyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27406-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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